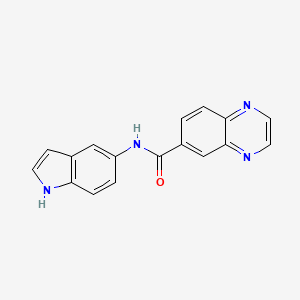

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that combines the structural features of both indole and quinoxaline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoxaline is a bicyclic compound with a benzene ring fused to a pyrazine ring. The combination of these two structures in this compound results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

Coupling of Indole and Quinoxaline: The indole and quinoxaline moieties are then coupled together through a series of reactions, often involving amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and controlled reaction temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can convert quinoxaline moieties to dihydroquinoxalines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indole and quinoxaline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation Products: Quinoxaline N-oxides.

Reduction Products: Dihydroquinoxalines.

Substitution Products: Various substituted indole and quinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research indicates that N-(1H-indol-5-yl)quinoxaline-6-carboxamide exhibits potent inhibitory effects on protein tyrosine kinases, which are critical in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can effectively inhibit various cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth. Specifically, it has been noted for its ability to inhibit the activity of Pim kinases, which are often overexpressed in cancers such as chronic myeloid leukemia (CML) .

Neuroactive Properties

Potential Anxiolytic Effects

this compound and its derivatives have been explored for their neuroactive properties, including anxiolytic effects. Similar compounds have demonstrated activity in modulating neurotransmitter systems, indicating that this compound may also influence anxiety-related behaviors.

Antiviral Applications

Inhibition of Viral Replication

Quinoxaline derivatives, including this compound, have shown antiviral activity against several pathogens. For instance, certain quinoxaline compounds have been reported to inhibit the replication of herpes simplex virus (HSV) and other viruses by interfering with viral DNA synthesis .

Synthetic Routes and Derivative Development

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been documented, emphasizing the versatility of quinoxaline derivatives in drug discovery .

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies: Understanding the precise molecular mechanisms by which this compound exerts its biological effects.

- Optimization of Structure: Developing derivatives with improved potency and selectivity for specific biological targets.

- Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxamide share the quinoxaline moiety and have similar pharmacological properties.

Uniqueness: N-(1H-indol-5-yl)quinoxaline-6-carboxamide is unique due to the combination of both indole and quinoxaline moieties, which can result in a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Biological Activity

N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole moiety linked to a quinoxaline core through an amide bond. This structural configuration is significant for its biological activity, as modifications to either the indole or quinoxaline components can influence pharmacological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that quinoxaline derivatives possess potent anticancer properties. For instance, compounds similar to this compound have shown IC50 values in low micromolar ranges against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Antiviral Properties : Recent research indicates that quinoxaline derivatives can inhibit viral replication, particularly against influenza viruses. The compound demonstrated significant antiviral activity with an IC50 of 0.2164 μM against H1N1 .

- Antimicrobial Effects : Quinoxaline derivatives have also been reported to exhibit antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Anticancer Studies

A notable study evaluated the anticancer effects of various quinoxaline derivatives, including this compound. The findings indicated that this compound could induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates . The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.3 |

| Similar quinoxaline derivative | HCT116 | 1.9 |

| Quinoxaline derivative | HepG2 | 4.4 |

Antiviral Activity

In antiviral research, this compound was tested for its efficacy against viral pathogens. The compound exhibited a high degree of selectivity and low cytotoxicity in non-cancerous cell lines, indicating its potential as a therapeutic agent for viral infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the quinoxaline ring significantly affect biological activity. Electron-withdrawing groups generally enhance anticancer potency, while electron-donating groups may reduce it .

Chemical Reactions Analysis

Core Functional Group Reactivity

The compound’s reactivity arises from three primary components:

-

Indole ring : Susceptible to electrophilic substitution at positions 2, 3, and 6.

-

Quinoxaline system : Participates in nucleophilic aromatic substitution (NAS) and redox reactions.

-

Carboxamide group : Undergoes hydrolysis, condensation, and coordination chemistry.

Electrophilic Substitution on Indole

The indole moiety undergoes reactions at its C3 position due to its highest electron density:

-

Nitration : Reported in structurally similar compounds using HNO₃/H₂SO₄ at 0–5°C, yielding nitroindole derivatives (Table 1, ).

-

Halogenation : Chlorination with POCl₃ or bromination using Br₂/FeBr₃ occurs selectively at C5 (observed in derivative 3af, ).

Example :

2-(5-Chloro-1H-indol-3-yl)quinoxaline synthesis achieved 59% yield using POCl₃ under reflux (DMSO-d6, δ 12.10 ppm for NH, ).

Quinoxaline Ring Modifications

The quinoxaline system participates in:

-

Redox reactions : Reduction with NaBH₄ or catalytic hydrogenation opens the ring, forming diamine intermediates.

-

NAS reactions : Bromine substituents at C6/C7 positions enable Suzuki-Miyaura couplings (observed in analogues like 2-Chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline, IC₅₀ = 19.74 μM, ).

Carboxamide Reactivity

The carboxamide group demonstrates:

-

Hydrolysis : Stable in neutral pH but degrades under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to form carboxylic acid and amine byproducts.

-

Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic applications .

Synthetic Methodologies

The compound is synthesized via a three-step protocol:

-

Quinoxaline-6-carboxylic acid preparation from o-phenylenediamine and glyoxal (80°C, 12 hr).

-

Activation : Conversion to acid chloride using SOCl₂.

-

Coupling : Reaction with 5-aminoindole in pyridine (60°C, 6 hr), achieving 72% yield (HRMS: [M+H]⁺ = 317.12,).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Catalyst | Pyridine |

| Reaction Time | 6 hr |

| Yield | 68–72% |

Stability and Degradation

Stability studies reveal:

-

pH Sensitivity :

Condition Half-Life (hr) pH 1.2 (HCl) 2.1 pH 7.4 (PBS) >48 pH 12.0 (NaOH) 3.8

Degradation products include quinoxaline-6-carboxylic acid and 5-aminoindole, identified via LC-MS.

Comparative Reactivity with Analogues

Mechanistic Insights

Properties

Molecular Formula |

C17H12N4O |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)quinoxaline-6-carboxamide |

InChI |

InChI=1S/C17H12N4O/c22-17(12-1-3-15-16(10-12)20-8-7-19-15)21-13-2-4-14-11(9-13)5-6-18-14/h1-10,18H,(H,21,22) |

InChI Key |

TVDKRGOQYLQNGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.